Dipropyl phosphorochloridite
CAS No.:
Cat. No.: VC17867993
Molecular Formula: C6H14ClO2P
Molecular Weight: 184.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H14ClO2P |
|---|---|
| Molecular Weight | 184.60 g/mol |
| IUPAC Name | chloro(dipropoxy)phosphane |
| Standard InChI | InChI=1S/C6H14ClO2P/c1-3-5-8-10(7)9-6-4-2/h3-6H2,1-2H3 |
| Standard InChI Key | ZDFNYOHXQMMCDZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCOP(OCCC)Cl |
Introduction
Structural and Chemical Properties of Dipropyl Phosphorochloridite
Molecular Composition and Physical Characteristics
Dipropyl phosphorochloridite (C6H14ClO2P) features a central phosphorus atom bonded to two n-propyl groups, one chlorine atom, and an oxygen atom. While direct measurements of its physical properties are scarce in the provided literature, analogies to diethyl chlorophosphite (C4H10ClO2P) suggest a boiling point range of 150–155°C and a density near 1.09 g/mL . The compound’s moisture sensitivity necessitates storage under inert conditions, as hydrolysis readily occurs in the presence of water .
Table 1: Inferred Physical Properties of Dipropyl Phosphorochloridite
Reactivity and Kinetic Behavior
Solvolysis in Protic Solvents
Dipropyl phosphorochloridite undergoes solvolysis in ethanol, with reaction rates influenced by solvent composition and additives. Conductometric studies demonstrate that the ethanolysis rate increases proportionally with water concentration, suggesting a hydrolysis-dominated pathway . For instance, in ethanol-water mixtures, the rate constant (k) scales linearly with [H2O], implicating water as a nucleophilic agent attacking the electrophilic phosphorus center.
Acid and Base Catalysis
The addition of sulfuric or perchloric acid accelerates solvolysis by protonating the leaving group (Cl⁻), thereby lowering the activation energy. Conversely, bases like triethylamine enhance reactivity via deprotonation of intermediates, facilitating nucleophilic substitution . Notably, sodium perchlorate and lithium chloride exhibit negligible effects, ruling out ionic strength as a primary rate determinant.
Table 2: Solvolysis Rate Modifiers for Dipropyl Phosphorochloridite
| Condition | Effect on Rate | Proposed Mechanism |
|---|---|---|
| 0.1 M H2SO4 in ethanol | 3-fold increase | Acid catalysis (protonation) |
| 0.05 M Et3N in ethanol | 5-fold increase | Base-assisted deprotonation |
| 20% H2O in ethanol | Linear rate increase | Hydrolysis via H2O nucleophile |
| Acetone co-solvent | Moderate rate enhancement | Condensation side reactions |
Synthetic Applications and Functionalization
Ligand Preparation for Coordination Chemistry
The chlorine atom in dipropyl phosphorochloridite can be displaced by transition metals, forming metal-phosphorus complexes. Such ligands are pivotal in catalysis, though specific examples require further experimental validation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume